N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a 1,2,4-oxadiazole moiety and a dioxane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds . The final step involves the coupling of the dioxane moiety to the pyrimidine-oxadiazole intermediate under suitable conditions, often using alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could also be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrimidine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could result in the formation of new compounds with different functional groups attached to the core structure.
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be screened for antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications could include the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities and are used in various therapeutic applications.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely studied for their roles in nucleic acids and as pharmaceuticals.
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the combination of the dioxane, oxadiazole, and pyrimidine moieties in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-8-16-12(20-17-8)10-5-13-7-15-11(10)14-4-9-6-18-2-3-19-9/h5,7,9H,2-4,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWMJYNEBXDXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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